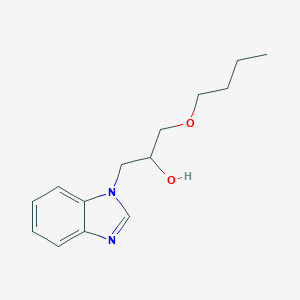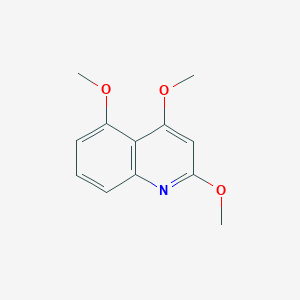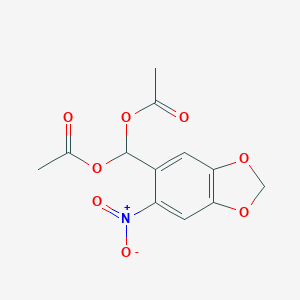![molecular formula C22H18Cl2N2O3 B289262 N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B289262.png)
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide, also known as BMB-4, is a compound that has gained attention in the field of cancer research due to its potential anticancer properties.
Mecanismo De Acción
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has been found to inhibit the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the myristoylation of proteins. Myristoylation is a process that adds a myristoyl group to the N-terminus of proteins, which is important for their proper localization and function. Inhibition of NMT by N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide leads to the mislocalization and dysfunction of myristoylated proteins, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for an anticancer agent. N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has also been found to inhibit cell migration and invasion, which are important processes for cancer metastasis. In addition, N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has been shown to have minimal toxicity to normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide in lab experiments is its specificity for NMT inhibition. This allows for the study of the effects of NMT inhibition on cancer cells without affecting other cellular processes. However, a limitation of using N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
Future research on N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide could focus on improving its solubility and bioavailability, as well as investigating its potential for combination therapy with other anticancer agents. Additionally, further studies could be done to elucidate the downstream effects of NMT inhibition by N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide on cancer cells.
Métodos De Síntesis
The synthesis of N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide involves the reaction of 3,5-dichloro-2-nitrobenzoic acid with 4-methoxybenzoyl chloride to form 3,5-dichloro-2-(4-methoxybenzoyl)nitrobenzene. This intermediate is then reduced to 3,5-dichloro-2-(4-methoxybenzoyl)aniline using iron powder and hydrochloric acid. Finally, the benzamide group is added using benzylamine and triethylamine to form N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide has been studied for its potential as an anticancer agent. In vitro studies have shown that N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide inhibits tumor growth in mice.
Propiedades
Fórmula molecular |
C22H18Cl2N2O3 |
|---|---|
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
N-benzyl-3,5-dichloro-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-29-17-9-7-15(8-10-17)21(27)26-20-18(11-16(23)12-19(20)24)22(28)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,25,28)(H,26,27) |
Clave InChI |
QXZBNVHGDDAANQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C(=O)NCC3=CC=CC=C3)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)


